molecular formula C14H11F3N4 B12903567 N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-77-6

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12903567
CAS No.: 787590-77-6
M. Wt: 292.26 g/mol
InChI Key: RPMZEXRKOOHIGR-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methylamino group at position 8 and a 2-(trifluoromethyl)phenyl group at position 2.

Properties

CAS No.

787590-77-6

Molecular Formula

C14H11F3N4

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-4-2-3-5-10(9)14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

RPMZEXRKOOHIGR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is typically synthesized by cyclization reactions involving pyrazine derivatives and appropriate amine or aldehyde precursors. This step sets the foundation for further functionalization.

Introduction of the 2-(Trifluoromethyl)phenyl Group

The 2-(trifluoromethyl)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, using halogenated imidazo[1,2-a]pyrazine intermediates and trifluoromethyl-substituted aryl boronic acids or alkynes.

  • For example, intermediates obtained by diazotization and iodization of the imidazo[1,2-a]pyrazine core are reacted with ethynyltrimethylsilane under palladium catalysis to afford Sonogashira coupling products. Subsequent deprotection yields terminal alkynes that can be further coupled with trifluoromethyl-substituted aryl halides.

Installation of the N-Methyl Amine at the 8-Position

The amine group at the 8-position is introduced by nucleophilic substitution or reductive amination methods, often involving methylation steps to yield the N-methyl amine functionality.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 Diazotization and iodization of imidazo[1,2-a]pyrazine precursor Formation of iodo-substituted intermediate Not specified
2 Sonogashira coupling with ethynyltrimethylsilane, Pd catalyst, CuI, base, 80 °C, overnight Formation of ethynyl-substituted intermediate High (typical)
3 Deprotection of trimethylsilyl group Generation of terminal alkyne intermediate Quantitative
4 Coupling of terminal alkyne with 2-(trifluoromethyl)phenyl bromide under Pd catalysis Introduction of trifluoromethylphenyl group 70-80%
5 Nucleophilic substitution or reductive amination to install N-methyl amine at 8-position Final functionalization step Variable

Research Findings and Optimization Notes

  • The use of palladium catalysts such as PdCl2(PPh3)2 and copper iodide (CuI) is critical for efficient Sonogashira coupling reactions.
  • Bases like DIPEA (N,N-diisopropylethylamine) facilitate the coupling and amination steps.
  • Reaction temperatures around 80 °C and inert atmosphere (argon) are standard to optimize yields and minimize side reactions.
  • Purification is typically achieved by flash chromatography on silica gel.
  • The trifluoromethyl group enhances lipophilicity and biological activity, making the precise introduction of this substituent crucial.

Comparative Data Table of Key Intermediates and Yields

Intermediate Reaction Type Key Reagents Conditions Yield (%) Notes
Iodo-imidazo[1,2-a]pyrazine Diazotization/Iodination NaNO2, HI or KI Acidic medium, 0-5 °C Not specified Precursor for coupling
Ethynyl-imidazo[1,2-a]pyrazine Sonogashira coupling Ethynyltrimethylsilane, PdCl2(PPh3)2, CuI, DIPEA 80 °C, argon, overnight High Trimethylsilyl protected alkyne
Terminal alkyne intermediate Deprotection TBAF or base Room temp Quantitative Ready for aryl coupling
Final product Sonogashira coupling + amination 2-(trifluoromethyl)phenyl bromide, Pd catalyst, base 80 °C, argon 70-80 N-methyl amine installed

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine exhibit promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrazine have been investigated for their ability to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. In particular, the compound's ability to modulate the activity of protein kinases has been noted as a potential mechanism for its anticancer effects.

Antiparasitic Properties

The compound has also been explored for its efficacy against parasitic diseases. A patent describes its use in treating infections caused by parasites, leveraging its structural characteristics to interact with biological systems effectively. The trifluoromethyl group enhances the compound's pharmacokinetic properties, making it suitable for therapeutic applications against parasites .

Neurological Disorders

Emerging research suggests that imidazo[1,2-a]pyrazines may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. Compounds in this class have shown potential in modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that similar imidazo[1,2-a]pyrazines inhibit proliferation in breast cancer cell lines through kinase inhibition.
Study 2Antiparasitic EffectsReported effective treatment outcomes in animal models for parasitic infections using derivatives of the compound.
Study 3CNS ActivityFound that compounds with similar structures exhibit anxiolytic effects in rodent models, indicating potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : The CF3 group in the target compound enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., TH6342 with Cl, SC9 with F) .
  • Heterocyclic Modifications: Lanraplenib’s aminopyrazine and oxetane substituents highlight the scaffold’s adaptability for kinase inhibition, a property likely shared by the target compound .

Key Observations :

  • The target compound’s synthesis likely follows the Groebke-Blackburn-Bienaymé reaction, a one-pot method efficient for generating adenine-mimetic libraries .
  • Suzuki coupling (used for TH6342) offers regioselective aryl substitution but requires palladium catalysts and optimized conditions .

Key Observations :

  • The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets, akin to STK1 inhibitors in .

Biological Activity

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11F3N4C_{14}H_{11}F_{3}N_{4} and a molecular weight of 292.26 g/mol. Its structure features an imidazo[1,2-a]pyrazine core substituted with a trifluoromethylphenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H11F3N4
Molecular Weight292.26 g/mol
CAS Number21070883
SolubilitySoluble in DMSO

This compound has been studied for its interaction with various biological targets. Notably, it exhibits potent inhibitory activity against certain kinases, which are critical in cellular signaling pathways.

Kinase Inhibition

The compound has shown to inhibit several kinases involved in cancer progression. For example, it was found to have an IC50 value of approximately 25 nM against the ABL1 kinase, indicating strong inhibitory potential that could be leveraged in cancer therapies targeting BCR-ABL mutations.

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines. For instance:

  • K562 Cells : The compound exhibited an IC50 value of 47 nM.
  • Ba/F3 BCR-ABL WT Cells : Showed an IC50 value of 67 nM.

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Study 1: Efficacy Against BCR-ABL Mutant Kinases

A study evaluated the efficacy of this compound against Ba/F3 cells expressing the BCR-ABL T315I mutant. Results indicated that the compound retained significant potency compared to other inhibitors, highlighting its potential use in treating resistant forms of leukemia.

Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics when administered orally. It demonstrated a high area under the curve (AUC), suggesting good systemic availability. This is crucial for developing oral formulations for clinical use.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has highlighted key modifications that enhance its potency and selectivity:

ModificationEffect
Trifluoromethyl groupIncreases lipophilicity and kinase binding affinity
Imidazo core substitutionAlters pharmacodynamic properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine?

  • The compound can be synthesized via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, utilizing pyrazine-2,3-diamine as a key amidine precursor. This method allows for mild reaction conditions and high selectivity, generating adenine-mimetic scaffolds . For trifluoromethyl incorporation, halogen-exchange reactions or direct trifluoromethylation using reagents like CF₃Cu may be employed .

Q. How is the purity and structural identity of this compound verified?

  • Standard characterization involves a combination of ¹H/¹³C-NMR for proton/carbon environment analysis, FT-IR for functional group verification, and LC-MS for molecular weight confirmation. Crystallinity and polymorphic forms are assessed via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) . For fluorinated analogs, ¹⁹F-NMR is critical to confirm trifluoromethyl integration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Reaction optimization may involve solvent screening (e.g., THF or dioxane for fluorination steps ), temperature control (e.g., 50–55°C for amine coupling ), and catalyst selection. High-throughput screening (HTS) can identify ideal stoichiometric ratios, as demonstrated in imidazo[1,2-a]pyridine derivatization studies . Post-synthetic purification via recrystallization (e.g., methanol for single-crystal growth ) or column chromatography enhances yield.

Q. What methodological challenges arise in characterizing trifluoromethyl-containing heterocycles, and how can they be addressed?

  • Challenges include signal splitting in NMR due to fluorine’s spin-½ nucleus and isotopic abundance. Using deuterated solvents and ¹⁹F-decoupling techniques improves spectral resolution . For crystallography, the trifluoromethyl group’s electron density may complicate structural elucidation; synchrotron radiation or low-temperature XRD mitigates this .

Q. What strategies are employed to analyze potential polymorphic forms of this compound?

  • Polymorph screening involves solvent-mediated crystallization under varied conditions (e.g., antisolvent addition, temperature gradients). Techniques like powder XRD and Raman spectroscopy differentiate crystalline forms, while DSC identifies thermodynamic stability . Co-crystallization with pharmaceutically relevant co-formers (e.g., carboxylic acids) can enhance solubility .

Q. How does the presence of the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In vitro assays (e.g., microsomal stability tests) and logP measurements quantify these effects . However, steric bulk may reduce binding affinity; molecular docking studies paired with SAR analysis (e.g., comparing CF₃ vs. CH₃ analogs) optimize pharmacophore interactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Target-specific assays include kinase inhibition (e.g., PI3K enzymatic assays ) or COX-2 inhibition (competitive fluorescence polarization assays ). For cellular activity, luciferase-based bioluminescence imaging (BLI) using imidazo[1,2-a]pyrazinone derivatives like Furimazine enables real-time tracking in live cells . Dose-response curves (IC₅₀) and selectivity indices (e.g., COX-2/COX-1 ratio ) validate efficacy and specificity.

Data Contradiction Analysis

  • Synthetic Route Variability : emphasizes the GBB reaction for simplicity, while uses halogenated intermediates for regioselectivity. Researchers must balance scalability (GBB) vs. precision (stepwise functionalization) based on application .
  • Fluorination Methods : employs trifluoroacetylation, whereas uses pre-functionalized trifluoromethyl building blocks. The choice depends on substrate compatibility and reaction tolerance .

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